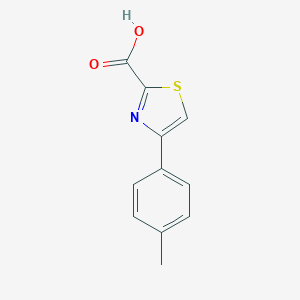

4-(4-Methylphenyl)-1,3-thiazole-2-carboxylic acid

Description

Propriétés

IUPAC Name |

4-(4-methylphenyl)-1,3-thiazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2S/c1-7-2-4-8(5-3-7)9-6-15-10(12-9)11(13)14/h2-6H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLNRIJRPTDSEKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC(=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30563870 | |

| Record name | 4-(4-Methylphenyl)-1,3-thiazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30563870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123971-35-7 | |

| Record name | 4-(4-Methylphenyl)-1,3-thiazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30563870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 4-(4-Methylphenyl)-1,3-thiazole-2-carboxylic acid

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the physicochemical properties of the novel compound 4-(4-Methylphenyl)-1,3-thiazole-2-carboxylic acid. Due to the limited availability of direct experimental data for this specific molecule, this document presents a combination of predicted values for the target compound and experimental data for structurally similar analogs to offer a valuable comparative reference. Detailed, standardized experimental protocols for determining key physicochemical parameters are also included to guide researchers in their own characterization efforts. This guide is intended to serve as a foundational resource for scientists and professionals involved in drug discovery and development, offering insights into the potential behavior and characteristics of this thiazole derivative.

Introduction

Thiazole-containing compounds are a significant class of heterocyclic molecules that are of great interest in medicinal chemistry due to their wide range of biological activities.[1][2][3][4] The thiazole ring is a key structural motif in a number of approved drugs and serves as a versatile scaffold in the design of new therapeutic agents.[1][4] The physicochemical properties of these compounds, such as their solubility, lipophilicity, and acidity, are critical determinants of their pharmacokinetic and pharmacodynamic profiles. Understanding these properties is therefore essential in the early stages of drug development.

This guide focuses on this compound, a specific derivative for which detailed experimental data is not yet widely available. To address this, we provide predicted data for the target compound and compile experimental data for closely related analogs to facilitate a preliminary assessment of its properties.

Physicochemical Data

The following tables summarize the available quantitative data for this compound and its structural analogs. It is crucial to note the distinction between predicted and experimental values.

Table 1: Physicochemical Properties of this compound (Predicted)

| Property | Value | Source |

| Molecular Formula | C₁₁H₉NO₂S | - |

| Molecular Weight | 219.26 g/mol | [5] |

| XlogP | 2.8 | [6] |

| pKa (Predicted) | 2.95±0.10 | [7] |

Table 2: Experimental Physicochemical Properties of Structural Analogs

| Compound | Melting Point (°C) | Boiling Point (°C) |

| 4-Phenyl-1,3-thiazole-2-carboxylic acid | 93-97 (Dec) | Not Available |

| 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid | Not Available | 379.62 at 760 mmHg |

| Thiazole-2-carboxylic acid | 95-118 | 310.6±25.0 |

| 4-Thiazolecarboxylic acid | 195-199 | 191 |

| L-4-Thiazolidinecarboxylic acid | 190-200 (Dec) | Not Available |

Note: The data for the analogs are sourced from various chemical suppliers and databases.[8][9][10][11]

Experimental Protocols

The following are detailed methodologies for the experimental determination of key physicochemical properties applicable to this compound and related compounds.

3.1. Melting Point Determination

The melting point of a solid organic compound is a crucial physical property for identification and purity assessment.[12]

-

Apparatus: Capillary melting point apparatus, capillary tubes (one end sealed), thermometer, mortar and pestle.[12][13]

-

Procedure:

-

A small amount of the dry, solid sample is finely ground using a mortar and pestle.[14]

-

The open end of a capillary tube is pressed into the powdered sample.[15]

-

The tube is inverted and gently tapped on a hard surface to pack the sample into the sealed end, to a height of 2-3 mm.[16]

-

The capillary tube is placed in the heating block of the melting point apparatus.[14]

-

The sample is heated at a steady rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.[15]

-

The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range.[16]

-

The temperature at which the entire sample has completely melted is recorded as the end of the melting range.[16]

-

3.2. Solubility Determination

The solubility of a compound in various solvents is a critical factor for its formulation and bioavailability.[17]

-

Materials: Test tubes, vortex mixer, analytical balance, a range of solvents (e.g., water, ethanol, DMSO, and aqueous buffers at different pH values).[18][19]

-

Procedure:

-

An excess amount of the solid compound is added to a known volume of the solvent in a test tube.

-

The mixture is agitated using a vortex mixer or shaker at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.[17]

-

The suspension is then centrifuged to separate the undissolved solid.[17]

-

A sample of the supernatant is carefully removed and filtered through a 0.22 µm filter.

-

The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

-

The solubility is expressed in units such as mg/mL or mol/L.

-

3.3. Partition Coefficient (logP) Determination by Shake-Flask Method

The n-octanol/water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key predictor of its membrane permeability and absorption.[20][21] The shake-flask method is the gold standard for its determination.[22][23]

-

Materials: n-Octanol, purified water (or a suitable buffer, typically pH 7.4, for logD), separatory funnels, shaker, analytical instrumentation (e.g., UV-Vis spectrophotometer or HPLC).[20][23]

-

Procedure:

-

n-Octanol and water (or buffer) are pre-saturated with each other by mixing them and allowing the phases to separate.

-

A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble).

-

The two phases are combined in a separatory funnel in a defined volume ratio.

-

The funnel is shaken for a sufficient time to allow for the partitioning of the compound between the two phases to reach equilibrium.

-

The mixture is then allowed to stand until the two phases have completely separated.

-

The concentration of the compound in each phase is determined using a suitable analytical method.

-

The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the logarithm of this value.

-

3.4. Acidity Constant (pKa) Determination by UV-Vis Spectrophotometry

The pKa is a measure of the acidity of a compound and is crucial for understanding its ionization state at different physiological pH values.[24] UV-Vis spectrophotometry is a common method for its determination for compounds with a pH-dependent chromophore.[25][26]

-

Apparatus: UV-Vis spectrophotometer, pH meter, quartz cuvettes, a series of buffer solutions covering a wide pH range.[26]

-

Procedure:

-

A stock solution of the compound is prepared in a suitable solvent (e.g., methanol or DMSO).

-

A series of solutions are prepared by diluting the stock solution in various aqueous buffers of known pH, ensuring the final concentration of the organic solvent is low (e.g., <1%).

-

The UV-Vis spectrum of each solution is recorded over a relevant wavelength range.

-

The absorbance at one or more wavelengths where the absorbance changes significantly with pH is plotted against the pH of the buffer solutions.

-

The pKa can be determined from the inflection point of the resulting sigmoidal curve.[27] More accurate determinations can be made by fitting the data to the Henderson-Hasselbalch equation.[28]

-

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a novel compound like this compound.

References

- 1. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents | MDPI [mdpi.com]

- 3. Synthesis, Reaction and Biological Activity of Thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijrpr.com [ijrpr.com]

- 5. 3-(p-Tolyl)-4-isothiazolecarboxylic acid | C11H9NO2S | CID 12437452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - 2-(4-methylphenyl)-1,3-thiazole-4-carboxylic acid (C11H9NO2S) [pubchemlite.lcsb.uni.lu]

- 7. THIAZOLE-2-CARBOXYLIC ACID CAS#: 14190-59-1 [amp.chemicalbook.com]

- 8. chemimpex.com [chemimpex.com]

- 9. 4-METHYL-2-PHENYL-1,3-THIAZOLE-5-CARBOXYLIC ACID | 33763-20-1 [chemicalbook.com]

- 10. Thiazole-2-carboxylic acid 14190-59-1 [sigmaaldrich.com]

- 11. L -4-Thiazolidinecarboxylic acid 98 34592-47-7 [sigmaaldrich.com]

- 12. pennwest.edu [pennwest.edu]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. byjus.com [byjus.com]

- 15. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. benchchem.com [benchchem.com]

- 18. web.mnstate.edu [web.mnstate.edu]

- 19. is.muni.cz [is.muni.cz]

- 20. encyclopedia.pub [encyclopedia.pub]

- 21. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 22. LogP / LogD shake-flask method [protocols.io]

- 23. researchgate.net [researchgate.net]

- 24. ijper.org [ijper.org]

- 25. chemagine.co.uk [chemagine.co.uk]

- 26. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 27. ishigirl.tripod.com [ishigirl.tripod.com]

- 28. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Crystal Structure Analysis of 4-(4-Methylphenyl)-1,3-thiazole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies used to determine and characterize the crystal structure of 4-(4-Methylphenyl)-1,3-thiazole-2-carboxylic acid, a molecule of interest in medicinal chemistry and materials science. Due to the absence of a publicly available, complete crystal structure for this specific compound, this document presents a representative analysis based on established techniques and data from closely related structures. The experimental protocols and data herein serve as a robust template for the analysis of this and similar thiazole derivatives.

Introduction

Thiazole derivatives are a cornerstone in pharmaceutical development, exhibiting a wide range of biological activities. The compound this compound, with its strategic combination of a thiazole ring, a phenyl group, and a carboxylic acid moiety, presents significant potential for the development of novel therapeutic agents. Understanding its three-dimensional structure through crystal structure analysis is paramount for elucidating structure-activity relationships (SAR), optimizing lead compounds, and informing drug design. This guide details the synthesis and the multi-faceted analytical approach required for a thorough crystal structure characterization.

Synthesis

The synthesis of this compound is typically achieved through the Hantzsch thiazole synthesis, a classic and versatile method for constructing the thiazole ring.[1][2][3]

Experimental Protocol: Hantzsch Thiazole Synthesis

The synthesis involves the cyclocondensation of an α-haloketone with a thioamide.[1][2]

Materials:

-

2-Bromo-1-(4-methylphenyl)ethanone

-

Thiooxamic acid

-

Ethanol (absolute)

-

Sodium bicarbonate

-

Hydrochloric acid

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

-

Filtration apparatus

-

Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-bromo-1-(4-methylphenyl)ethanone (1 equivalent) in absolute ethanol.

-

Add thiooxamic acid (1 equivalent) to the solution.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

The crude product will precipitate out of the solution. Collect the solid by filtration.

-

Wash the crude product with cold water.

-

Purify the product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield single crystals suitable for X-ray diffraction analysis.

Crystal Structure Determination

The definitive method for elucidating the three-dimensional arrangement of atoms in a molecule is single-crystal X-ray diffraction.[4][5]

Experimental Protocol: Single-Crystal X-ray Diffraction

Crystal Selection and Mounting:

-

High-quality single crystals are selected under a polarizing microscope. Ideal crystals should be well-formed, transparent, and free of visible defects.[5]

-

A suitable crystal is mounted on a goniometer head, typically using a cryoloop and a cryoprotectant oil.

Data Collection:

-

The mounted crystal is placed in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal vibrations.

-

The crystal is exposed to a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å).[4]

-

The diffraction pattern is recorded on a detector as the crystal is rotated.[5]

-

A complete dataset is collected by systematically rotating the crystal through a range of angles.

Structure Solution and Refinement:

-

The collected diffraction data is processed to yield a set of structure factors.

-

The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

The structural model is refined using full-matrix least-squares on F² to minimize the difference between the observed and calculated structure factors.

-

All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Crystallographic Data

The following table presents representative crystallographic data for a thiazole-2-carboxylic acid moiety, based on the published structure of a related silver complex.[6] This data is provided for illustrative purposes.

| Parameter | Value |

| Empirical Formula | C11H9NO2S |

| Formula Weight | 219.26 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| Calculated Density (g/cm³) | Value |

| Absorption Coefficient (mm⁻¹) | Value |

| F(000) | Value |

| Crystal Size (mm³) | Value |

| θ range for data collection (°) | Value |

| Reflections collected | Value |

| Independent reflections | Value [R(int) = Value] |

| Goodness-of-fit on F² | Value |

| Final R indices [I>2σ(I)] | R₁ = Value, wR₂ = Value |

| R indices (all data) | R₁ = Value, wR₂ = Value |

| Largest diff. peak and hole (e.Å⁻³) | Value and Value |

Note: Specific numerical values are placeholders and would be determined from the actual X-ray diffraction experiment.

Selected Bond Lengths and Angles

This table provides expected bond lengths and angles for the core structure, which are critical for understanding the molecular geometry.

| Bond | Length (Å) | Angle | Degree (°) |

| S1-C2 | Value | C5-S1-C2 | Value |

| C2-N3 | Value | S1-C2-N3 | Value |

| N3-C4 | Value | C2-N3-C4 | Value |

| C4-C5 | Value | N3-C4-C5 | Value |

| C5-S1 | Value | C4-C5-S1 | Value |

| C2-C6 | Value | N3-C2-C6 | Value |

| C6-O1 | Value | S1-C2-C6 | Value |

| C6-O2 | Value | O1-C6-O2 | Value |

| C4-C7 | Value | C5-C4-C7 | Value |

| C10-C11 | Value | N3-C4-C7 | Value |

Note: Specific numerical values are placeholders.

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the chemical structure of the synthesized compound and complementing the data from X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule.[7][8]

Experimental Protocol:

-

Dissolve a small sample of the compound in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).

-

The acidic proton of the carboxylic acid can be confirmed by a D₂O exchange experiment, where the corresponding signal disappears from the ¹H NMR spectrum.[7]

Expected Spectroscopic Data:

| ¹H NMR (DMSO-d₆) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| -COOH | ~13.0 | br s | 1H | Carboxylic acid proton |

| Thiazole-H | ~8.0-8.5 | s | 1H | H5 |

| Phenyl-H | ~7.3-7.8 | m | 4H | Aromatic protons |

| Methyl-H | ~2.4 | s | 3H | -CH₃ |

| ¹³C NMR (DMSO-d₆) | Chemical Shift (δ, ppm) | Assignment |

| C=O | ~160-170 | Carboxylic acid carbon |

| Thiazole-C | ~140-160 | C2, C4 |

| Phenyl-C | ~125-140 | Aromatic carbons |

| Thiazole-C | ~115-125 | C5 |

| Methyl-C | ~21 | -CH₃ |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.[9][10][11]

Experimental Protocol:

-

Introduce a small amount of the sample into the mass spectrometer, typically using an electrospray ionization (ESI) source.

-

Acquire the mass spectrum in either positive or negative ion mode.

Expected Fragmentation Pattern:

For aromatic carboxylic acids, prominent peaks corresponding to the molecular ion ([M]⁺ or [M-H]⁻) are expected.[7][9] Key fragmentation pathways include the loss of a hydroxyl radical (-OH) and the loss of the entire carboxyl group (-COOH).[10][11]

| m/z | Proposed Fragment |

| 219 | [M]⁺ |

| 202 | [M - OH]⁺ |

| 174 | [M - COOH]⁺ |

Conclusion

The comprehensive analysis of this compound, employing synthesis via the Hantzsch reaction followed by structural elucidation through single-crystal X-ray diffraction and spectroscopic techniques such as NMR and mass spectrometry, provides a complete and unambiguous characterization of the molecule. The data and protocols presented in this guide offer a foundational framework for researchers in drug discovery and materials science, enabling further investigation into the biological activity and potential applications of this and related thiazole derivatives. The detailed structural information is invaluable for computational modeling, understanding intermolecular interactions, and designing next-generation compounds with enhanced properties.

References

- 1. benchchem.com [benchchem.com]

- 2. scribd.com [scribd.com]

- 3. synarchive.com [synarchive.com]

- 4. creative-biostructure.com [creative-biostructure.com]

- 5. Video: Growing Crystals for X-ray Diffraction Analysis [jove.com]

- 6. researchgate.net [researchgate.net]

- 7. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. GCMS Section 6.12 [people.whitman.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]

Biological Activity Screening of Novel Thiazole Carboxylic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity screening of novel thiazole carboxylic acids. The thiazole ring is a prominent scaffold in medicinal chemistry, with its derivatives exhibiting a wide range of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. This document details the synthesis, experimental protocols for activity assessment, and mechanisms of action for this promising class of compounds.

Synthesis of Thiazole Carboxylic Acids

A primary and versatile method for synthesizing the thiazole core is the Hantzsch thiazole synthesis. This reaction typically involves the cyclocondensation of an α-haloketone with a thioamide.[1][2][3][4] The resulting thiazole can then be further modified to produce a variety of carboxylic acid derivatives.

General Experimental Protocol: Hantzsch Thiazole Synthesis

The following protocol describes a general procedure for synthesizing a 2-aminothiazole derivative, a common precursor.

-

Reaction Setup: In a round-bottom flask, dissolve the selected thioamide (e.g., thiourea, 1.5 equivalents) in a suitable solvent such as methanol or ethanol.[1]

-

Addition of Reactant: To this solution, add the α-haloketone (1.0 equivalent) at room temperature with stirring.

-

Reflux: Heat the reaction mixture to reflux (typically 60-80°C) and maintain for a period of 30 minutes to several hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).[1][5]

-

Neutralization & Precipitation: After cooling to room temperature, pour the reaction mixture into a beaker containing a weak base, such as a 5% sodium carbonate solution, to neutralize the hydrohalic acid byproduct and precipitate the thiazole product.[1][5]

-

Isolation: Collect the solid product by vacuum filtration through a Buchner funnel, washing the filter cake with water to remove inorganic salts.[1]

-

Purification: The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Anticancer Activity Screening

Numerous novel thiazole carboxylic acid and carboxamide derivatives have been evaluated for their anticancer properties against various human cancer cell lines.[6][7] The primary mechanism often involves the inhibition of key protein kinases integral to tumor growth and angiogenesis, such as VEGFR-2 and c-Met.[7][8]

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic activity of synthesized thiazole derivatives is commonly expressed as the half-maximal inhibitory concentration (IC₅₀), representing the compound concentration required to inhibit 50% of cancer cell growth.

| Compound ID | Target Cell Line | IC₅₀ (µM) | Reference Drug | Reference |

| 4c | MCF-7 (Breast) | 2.57 ± 0.16 | Staurosporine (6.77) | [8] |

| 4c | HepG2 (Liver) | 7.26 ± 0.44 | Staurosporine (8.4) | [8] |

| 6d | K563 (Leukemia) | Comparable to Dasatinib | Dasatinib (< 1) | [9] |

| 6d | HT-29 (Colon) | 21.6 | Dasatinib (< 1) | [9] |

| 51f | c-Met Kinase | 0.029 | Foretinib | [7] |

| 8f | Melanoma/Prostate | 0.021 - 0.071 | Colchicine |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[8][10]

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 1x10⁴ to 1x10⁵ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[8][10]

-

Compound Treatment: Prepare serial dilutions of the test thiazole compounds in the culture medium. After 24 hours, replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include wells for a vehicle control (e.g., DMSO) and an untreated control.[8]

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C.

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 2-4 hours. During this period, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.[10]

-

Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The reference wavelength is typically set above 630 nm.[11]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve of cell viability versus compound concentration to determine the IC₅₀ value.

Mechanism of Action: Kinase Inhibition

Many thiazole derivatives exert their anticancer effects by targeting receptor tyrosine kinases (RTKs). These inhibitors typically bind to the ATP-binding site in the kinase domain, preventing autophosphorylation and blocking downstream signaling pathways that promote cell proliferation, survival, and angiogenesis.[7][12][13]

Anti-inflammatory Activity Screening

Thiazole derivatives have demonstrated significant anti-inflammatory properties.[14][15] Their activity is often attributed to the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS).[1][13]

Quantitative Data: In Vivo and In Vitro Activity

Anti-inflammatory efficacy can be measured by the percentage of edema inhibition in animal models or by IC₅₀ values against specific enzymes.

| Compound ID | Assay | Activity (% Inhibition or IC₅₀) | Reference Drug | Reference |

| 1p | Carrageenan Paw Edema (3h) | 93.06% | Indomethacin (91.32%) | [3] |

| 2c | Carrageenan Paw Edema (3h) | 89.59% | Indomethacin (91.32%) | [3] |

| 2h | COX-2 Inhibition | IC₅₀ = 0.191 µM | Celecoxib (IC₅₀ = 0.002 µM) | [5] |

| St. 2 | COX Inhibition | IC₅₀ = 9.01 µM | - | [4] |

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This is a standard in vivo model for evaluating acute anti-inflammatory activity.[14][16][17]

-

Animal Grouping: Use adult Wistar rats, divided into groups (n=6-8): a control group, a reference drug group (e.g., Indomethacin, 5 mg/kg), and test groups for different doses of the thiazole compounds.[17][18]

-

Compound Administration: Administer the test compounds and the reference drug intraperitoneally or orally 30-60 minutes before inducing inflammation. The control group receives the vehicle (e.g., saline).[17]

-

Edema Induction: Inject 100 µL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.[16][17]

-

Measurement of Paw Volume: Measure the paw volume for each rat using a plethysmometer immediately before the carrageenan injection (0 h) and at regular intervals afterward (e.g., 1, 2, 3, 4, and 5 hours).[17][19]

-

Data Analysis: The degree of edema is calculated as the difference in paw volume before and after the carrageenan injection. The percentage of inhibition of edema is calculated for each treated group compared to the control group.

Experimental Protocol: In Vitro COX Inhibition Assay

This fluorometric or colorimetric assay screens for inhibitors of COX-1 and COX-2 enzymes.[4][20][21]

-

Reagent Preparation: Prepare assay buffer, heme, and solutions of ovine COX-1 and human recombinant COX-2 enzymes. Prepare a solution of the substrate (arachidonic acid) and the colorimetric or fluorometric probe.[21][22]

-

Plate Setup: In a 96-well plate, set up wells for background, 100% initial enzyme activity (enzyme control), and inhibitor tests.

-

Inhibitor Addition: Add the test thiazole compounds (dissolved in a suitable solvent like DMSO) at various concentrations to the designated inhibitor wells. Add solvent only to the control wells.[22]

-

Enzyme Reaction: Add the enzyme (COX-1 or COX-2) to the control and inhibitor wells and incubate for a short period (e.g., 5-10 minutes) at 25°C.

-

Initiation and Measurement: Initiate the reaction by adding the arachidonic acid substrate. Immediately measure the absorbance (e.g., 590 nm) or fluorescence (Ex/Em = 535/587 nm) kinetically for 5-10 minutes.[22][23]

-

Data Analysis: Calculate the rate of reaction (slope) for all samples. Determine the percent inhibition relative to the enzyme control and calculate the IC₅₀ value for each compound against each COX isoform.

Mechanism of Action: iNOS and COX-2 Inhibition

Inflammatory stimuli, such as lipopolysaccharide (LPS) and cytokines (e.g., TNF-α, IL-1β), trigger signaling cascades that lead to the activation of transcription factors like NF-κB.[24][25] This induces the expression of pro-inflammatory enzymes iNOS and COX-2. Thiazole derivatives can interfere with these pathways, reducing the production of nitric oxide (NO) and prostaglandins, which are key mediators of inflammation.[26][27]

Antimicrobial and Antioxidant Screening

Antimicrobial Activity

Thiazole derivatives have been screened for activity against a range of Gram-positive and Gram-negative bacteria as well as fungal strains.[12][28][29] The activity is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound ID | Microorganism | MIC (µg/mL) | Reference Drug | Reference |

| 2h | Gram-positive bacteria | 6.25 | Ciprofloxacin (6.25) | [3] |

| 25d | S. aureus, E. coli | 6.25 | Chloramphenicol (6.25) | [28] |

| 16 | E. coli, S. aureus | 1.56 - 6.25 | - | [10] |

| 43a | S. aureus, E. coli | 16.1 µM | Norfloxacin | [12] |

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) in a suitable broth medium.

-

Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the thiazole compounds in the broth.

-

Inoculation: Add the microbial inoculum to each well, resulting in a final volume of 100-200 µL. Include a positive control (broth with inoculum) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or longer for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.

Antioxidant Activity

The antioxidant potential of thiazole derivatives is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[20]

| Compound ID | Assay | Activity (IC₅₀) | Reference Drug | Reference |

| Thiazole Derivative | DPPH Scavenging | 64.75 ppm | - | [20] |

| LMH6 | DPPH Scavenging | 0.185 µM | Trolox (3.10 µM) | [30] |

| LMH7 | DPPH Scavenging | 0.221 µM | Trolox (3.10 µM) | [30] |

-

Solution Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. Prepare various concentrations of the test compounds and a standard antioxidant (e.g., Ascorbic acid, Trolox).[30][31]

-

Reaction Mixture: In a 96-well plate or cuvettes, mix a defined volume of the test sample or standard with the DPPH working solution.

-

Incubation: Incubate the mixture in the dark at room temperature for a set period (e.g., 30 minutes).[30][31]

-

Absorbance Measurement: Measure the absorbance of the solution at 517 nm. The scavenging of the DPPH radical by an antioxidant is observed as a decrease in absorbance (a color change from purple to yellow).[31]

-

Calculation: Calculate the percentage of radical scavenging activity for each concentration and determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

References

- 1. chemhelpasap.com [chemhelpasap.com]

- 2. benchchem.com [benchchem.com]

- 3. Thiazole synthesis [organic-chemistry.org]

- 4. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 5. youtube.com [youtube.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. ahajournals.org [ahajournals.org]

- 10. atcc.org [atcc.org]

- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 12. mdpi.com [mdpi.com]

- 13. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]

- 14. Targeting the c-Met signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. An overview of the c-MET signaling pathway | Semantic Scholar [semanticscholar.org]

- 16. inotiv.com [inotiv.com]

- 17. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 20. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 22. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]

- 23. academicjournals.org [academicjournals.org]

- 24. Advances in the Regulation of Inflammatory Mediators in Nitric Oxide Synthase: Implications for Disease Modulation and Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. iNOS-based inflammation pathway is cross-linked with COX-2 pathway - Xagena [xagena.it]

- 27. Regulation of iNOS on Immune Cells and Its Role in Diseases [mdpi.com]

- 28. Development and strategies of VEGFR-2/KDR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. texaschildrens.org [texaschildrens.org]

- 30. acmeresearchlabs.in [acmeresearchlabs.in]

- 31. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Discovery of 4-Aryl-1,3-Thiazole-2-Carboxylic Acid Derivatives

Introduction

The 1,3-thiazole ring is a prominent heterocyclic scaffold that constitutes the core structure of numerous biologically active compounds and FDA-approved drugs. Its unique chemical properties, including the ability to participate in hydrogen bonding and π-stacking interactions, make it a privileged pharmacophore in medicinal chemistry. Among the vast library of thiazole-containing molecules, derivatives of 4-aryl-1,3-thiazole-2-carboxylic acid have emerged as a particularly promising class of compounds with a broad spectrum of therapeutic applications. These derivatives have been extensively explored for their potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][2]

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the discovery of 4-aryl-1,3-thiazole-2-carboxylic acid derivatives. It covers the fundamental synthetic methodologies, detailed protocols for biological evaluation, and an analysis of the structure-activity relationships (SAR) that govern the efficacy of these compounds.

Synthetic Methodologies

The primary route for constructing the 4-aryl-1,3-thiazole core is the Hantzsch thiazole synthesis, a reliable and versatile cyclocondensation reaction.[3] Subsequent modifications, typically at the 2-carboxylic acid position, are then performed to generate a diverse library of derivatives.

Core Scaffold Synthesis: Hantzsch Thiazole Synthesis

The Hantzsch synthesis involves the reaction of an α-haloketone with a thioamide. For the synthesis of the target scaffold, a substituted 2-bromoacetophenone (the α-haloketone) is reacted with a thiooxamate derivative to yield the 4-aryl-1,3-thiazole-2-carboxylic acid ester.

Caption: General workflow for the synthesis of 4-aryl-1,3-thiazole-2-carboxylic acid derivatives.

Experimental Protocol: Synthesis of Ethyl 4-(4-fluorophenyl)-1,3-thiazole-2-carboxylate

This protocol is adapted from methodologies described for Hantzsch thiazole synthesis.[3]

-

Reaction Setup: To a solution of 2-bromo-1-(4-fluorophenyl)ethan-1-one (1 mmol) in absolute ethanol (20 mL), add ethyl thiooxamate (1.1 mmol).

-

Reflux: Heat the reaction mixture under reflux for 4-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.

-

Purification: Filter the resulting solid and wash with cold ethanol. The crude product can be purified by recrystallization from ethanol to yield the title compound as a solid.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Derivatization: Amide Coupling

The carboxylic acid at the C2-position is a versatile handle for creating diverse libraries of compounds, most commonly through amide bond formation. Standard peptide coupling reagents are employed for this transformation.[4]

Experimental Protocol: Synthesis of 2-(3'-indolyl)-N-arylthiazole-4-carboxamides [4]

-

Activation: In a round-bottom flask, dissolve the appropriate thiazole carboxylic acid (1 mmol) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) (15 mL). Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI·HCl) (1.2 mmol) and 1-Hydroxybenzotriazole (HOBt) (1.2 mmol). Stir the mixture at room temperature for 30 minutes.

-

Amine Addition: Add the desired substituted arylamine (1.1 mmol) to the reaction mixture.

-

Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

-

Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated NaHCO3 solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the final amide derivative.

Biological Evaluation and Therapeutic Applications

Derivatives of 4-aryl-1,3-thiazole-2-carboxylic acid have demonstrated significant potential in oncology and infectious diseases.

Anticancer Activity

A significant body of research has focused on the antiproliferative properties of these derivatives against various human cancer cell lines.[4][5][6] The mechanism of action often involves the disruption of critical cellular processes like tubulin polymerization or the induction of apoptosis.[5][6]

Mechanism of Action: Induction of Apoptosis

Certain thiazole derivatives exert their cytotoxic effects by triggering programmed cell death (apoptosis). This process is a highly regulated signaling cascade involving initiator and executioner caspases. The intrinsic pathway, often implicated, is controlled by the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.

Caption: Apoptosis induction pathway mediated by certain 4-aryl-thiazole derivatives.[4]

Table 1: In Vitro Cytotoxicity of Selected Thiazole Carboxamides [4]

| Compound ID | Aryl Amide Group | Cell Line | IC50 (µM) |

| 17i | 4-Fluorophenyl | HeLa | 11.21 |

| HEK293T | 8.64 | ||

| 17l | 4-Nitrophenyl | HeLa | 3.41 |

| PC-3 | 10.12 | ||

| 17o | 3,4-Dichlorophenyl | HeLa | 14.35 |

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Seed human cancer cells (e.g., HeLa, PC-3) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized thiazole derivatives (e.g., from 0.1 to 100 µM) and incubate for an additional 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration required to inhibit 50% of cell growth).

Antimicrobial Activity

The thiazole scaffold is also effective against a range of microbial pathogens. Derivatives are often evaluated for their minimum inhibitory concentration (MIC) against both Gram-positive and Gram-negative bacteria.[1][7]

Table 2: Antimicrobial Activity (MIC) of Thiazole Derivatives [7]

| Compound ID | Aryl Group at C4 | E. coli (µg/mL) | S. aureus (µg/mL) | A. niger (µg/mL) |

| IIc | 4-Chlorophenyl | 100 | 100 | 100 |

| IIj | 2,4-Dichlorophenyl | 100 | 100 | 100 |

| IIf | 4-Hydroxyphenyl | 200 | 200 | >200 |

Experimental Protocol: Broth Microdilution for MIC Determination

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 5 x 105 CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate.

-

Inoculation: Add the bacterial inoculum to each well. Include positive (bacteria only) and negative (broth only) controls.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Structure-Activity Relationship (SAR) Analysis

SAR studies are crucial for optimizing lead compounds. For the 4-aryl-1,3-thiazole-2-carboxamide scaffold, biological activity is significantly influenced by the nature and position of substituents on the C4-aryl ring and the C2-amide moiety.

Caption: Logical diagram summarizing key SAR points for the 4-aryl-thiazole-2-carboxamide scaffold.

-

C4-Aryl Ring: The substitution pattern on the aryl ring at the 4-position of the thiazole is a key determinant of activity. Electron-withdrawing groups such as chloro and dichloro substitutions have been shown to be favorable for antimicrobial activity.[7]

-

C2-Amide Moiety: For anticancer activity, the nature of the N-aryl substituent on the carboxamide is critical. Derivatives with electron-withdrawing groups like fluoro and nitro at the para-position of the phenyl ring have demonstrated potent cytotoxicity.[4] For example, compound 17l with a p-nitrophenyl group showed the highest potency against HeLa cells (IC50 = 3.41 µM).[4]

Conclusion and Future Directions

The 4-aryl-1,3-thiazole-2-carboxylic acid framework represents a versatile and highly druggable scaffold. The synthetic accessibility via the Hantzsch reaction, coupled with the ease of diversification at the C2-position, allows for the creation of large compound libraries for biological screening. SAR studies have consistently shown that fine-tuning the electronic properties and steric bulk of the substituents on the terminal aryl rings is a successful strategy for enhancing potency and selectivity.

Future research in this area should focus on:

-

Mechanism Deconvolution: Elucidating the precise molecular targets for the most potent compounds to enable rational, target-based drug design.

-

Pharmacokinetic Profiling: Evaluating the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead candidates to improve their drug-like characteristics.

-

In Vivo Efficacy: Progressing the most promising compounds from in vitro studies to in vivo animal models to validate their therapeutic potential in a physiological context.

This scaffold continues to be a rich source of novel therapeutic agents, and further exploration is warranted to unlock its full potential in addressing unmet needs in oncology and infectious disease.

References

- 1. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-(3'-Indolyl)-N-arylthiazole-4-carboxamides: Synthesis and evaluation of antibacterial and anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, antitumor activity and mechanism of action of novel 1,3-thiazole derivatives containing hydrazide-hydrazone and carboxamide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Thiazole Nucleus: A Technical Guide to Unraveling its Mechanism of Action in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring, a five-membered heterocyclic scaffold containing sulfur and nitrogen, stands as a cornerstone in medicinal chemistry. Its unique structural and electronic properties have rendered it a privileged pharmacophore, present in a wide array of clinically approved drugs and biologically active compounds. This technical guide provides an in-depth exploration of the mechanisms of action of thiazole-based compounds, offering a comprehensive resource for researchers engaged in their discovery and development. We will delve into their diverse therapeutic applications, from anticancer and antimicrobial to anti-inflammatory and anticonvulsant activities, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows.

Quantitative Biological Activity of Thiazole-Based Compounds

The biological efficacy of thiazole derivatives is quantified through various in vitro and in vivo assays. The following tables summarize key quantitative data, such as half-maximal inhibitory concentration (IC50) and minimum inhibitory concentration (MIC) values, for a range of thiazole-based compounds across different therapeutic areas. This data provides a comparative overview of their potency and spectrum of activity.

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound Class | Target Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

| 2,4-disubstituted-1,3-thiazoles | MCF-7 (Breast Cancer) | 3.36 - 6.09 | Staurosporine | 5.25 |

| 2-(hydrazinyl)-1,3-thiazole | MCF-7 (Breast Cancer) | 5.73 | Staurosporine | 6.77 |

| 2-(hydrazinyl)-1,3-thiazole | MDA-MB-231 (Breast Cancer) | 12.15 | Staurosporine | 7.03 |

| Thiazole-coumarin hybrids | HepG2 (Liver Cancer) | 2.6 | - | - |

| Thiazole-coumarin hybrids | HCT116 (Colon Cancer) | 3.5 | - | - |

| Thiazolyl pyridine hybrids | A549 (Lung Cancer) | 0.452 | Doxorubicin | 0.460 |

| Thiazole derivatives | Bcl-2 Jurkat (Leukemia) | 34.77 | Doxorubicin | 45.87 |

| Thiazole derivatives | A-431 (Skin Cancer) | 34.31 | Doxorubicin | 42.37 |

| Pyrimidines with thiazole ring | Various cancer cell lines | 0.64 - 2.01 | - | - |

| Bis-dithiazoles | HT29 (Colon Cancer) | 0.00233 | Alpelisib | 0.00496 |

| Thiazolone/Thiazolthione derivatives | Breast and Colon Cancer | 0.54 - 5.26 | - | - |

| Coumarin/thiazole congeners | MCF-7 (Breast Cancer) | 4.5 | - | - |

| Coumarin/thiazole congeners | HepG2 (Liver Cancer) | 5.4 | - | - |

Table 2: Antimicrobial Activity of Thiazole Derivatives

| Compound Class | Target Microorganism | MIC (µg/mL) | Reference Compound | Reference MIC (µg/mL) |

| 2,5-dichloro thienyl-substituted thiazoles | S. aureus, E. coli, K. pneumoniae, P. aeruginosa | 6.25 - 12.5 | - | - |

| 2-phenylacetamido-thiazoles | E. coli, P. aeruginosa, B. subtilis, S. aureus | 1.56 - 6.25 | - | - |

| 2,5′-bisthiazole derivatives | M. tuberculosis H37Rv | 9.64 - 23.64 | - | - |

| 2,5′-bisthiazole derivatives | S. pneumoniae | 0.03 - 0.06 | Ampicillin | 0.12 |

| 2,5′-bisthiazole derivatives | K. pneumoniae | 0.03 | Gentamicin | 0.03 |

| Heteroaryl(aryl) thiazole derivatives | E. coli | 0.17 | - | - |

| Heteroaryl(aryl) thiazole derivatives | B. cereus, S. Typhimurium | 0.17 | - | - |

| 2-(2-pyrazolin-1-yl)-thiazole | S. aureus, E. coli, P. aeruginosa, A. baumanii | 8 - 32 | Ciprofloxacin | 0.5 - 4 |

| 2-(N-mustard)-5-(2-pyrazolin-5-yl)-thiazole | Cryptococcus neoformans | 15.6 - 125 | Amphotericin B | 0.50 |

| 2,4-disubstituted 1,3-thiazoles | B. subtilis, E. coli | 3.39 - 4.60 | - | - |

| 5-hetarylthiazole compounds | - | 6.25 | Ciprofloxacin | 6.25 |

| Pyridinyl thiazole ligand | E. coli | 200 | - | - |

| Pyridinyl thiazole ligand | S. typhi | 50 | - | - |

| Benzo[d]thiazole derivatives | MRSA, E. coli | 50 - 75 | Ofloxacin | 10 |

Table 3: Antifungal Activity of Thiazole Derivatives

| Compound Class | Target Fungus | MIC (µg/mL) | Reference Compound | Reference MIC (µg/mL) |

| 2,5-dichloro thienyl-substituted thiazoles | A. fumigatus, A. flavus, P. marneffei, T. mentagrophytes | 6.25 - 12.5 | - | - |

| 2,5′-bisthiazole derivatives | A. fumigatus | 0.03 | Amphotericin B | 0.12 |

| Heteroaryl(aryl) thiazole derivatives | Aspergillus fumigatus, Trichoderma viride | 0.06 - 0.47 | Ketoconazole | 0.2 - 1.0 |

| 2-(2-pyrazolin-1-yl)-thiazole | C. albicans | 32 | Fluconazole | 16 |

| Thiazolyl-2-pyrazoline hybrids | C. albicans | 3.9 - 62.5 | Fluconazole | 250 |

| Thiazole-pyrazoline hybrids | C. albicans, A. niger, A. clavatus | 200 | Nystatin | 100 |

| Benzo[d]thiazole derivatives | A. niger | 50 - 75 | Ketoconazole | 10 |

| Thiazole derivatives | C. glabrata | 32 - 128 | Nystatin | 4 |

Key Signaling Pathways Targeted by Thiazole-Based Compounds

Thiazole derivatives exert their biological effects by modulating various intracellular signaling pathways critical for cell survival, proliferation, and pathogenesis. Understanding these pathways is paramount for rational drug design and development.

PI3K/AKT/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[1] Its dysregulation is a hallmark of many cancers.[1] Several thiazole-based compounds have been developed as inhibitors of key kinases within this pathway, such as PI3K and mTOR.[2]

Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition by thiazole compounds.

Cyclin-Dependent Kinase (CDK) Signaling Pathway

Cyclin-dependent kinases (CDKs) are a family of protein kinases that play a critical role in regulating the cell cycle.[3] Their aberrant activity is a common feature in cancer, leading to uncontrolled cell division.[3] Thiazole-based molecules have been designed to inhibit specific CDKs, thereby arresting the cell cycle and inducing apoptosis in cancer cells.[3][4]

Caption: Cell cycle regulation by CDKs and inhibition by thiazole-based compounds.

Detailed Experimental Protocols

Reproducibility and accuracy are the cornerstones of scientific research. This section provides detailed methodologies for key experiments commonly employed in the study of thiazole-based compounds.

MTT Cell Proliferation Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[6] These insoluble crystals are then dissolved, and the absorbance of the colored solution is measured, which is directly proportional to the number of viable cells.[6]

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Cell culture medium

-

Test compound (thiazole derivative)

-

Detergent reagent (e.g., DMSO, acidified isopropanol)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of culture medium.[5] The optimal cell density will vary depending on the cell line.

-

Incubation: Incubate the plate for 6 to 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment and recovery.[5]

-

Compound Treatment: Add various concentrations of the thiazole-based test compound to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation with Compound: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, add 10 µL of MTT reagent to each well.[5]

-

Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C, or until a purple precipitate is visible under a microscope.[5]

-

Solubilization: Add 100 µL of detergent reagent to each well to dissolve the formazan crystals.[5]

-

Incubation for Solubilization: Leave the plate at room temperature in the dark for 2 hours, or until all crystals are dissolved.[5]

-

Absorbance Reading: Record the absorbance at 570 nm using a microplate reader.[5]

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

VEGFR-2 Kinase Assay

This assay measures the ability of a thiazole-based compound to inhibit the kinase activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.

Principle: The assay quantifies the amount of ATP consumed during the phosphorylation of a substrate by the VEGFR-2 enzyme. A decrease in ATP levels, measured via a luminescence-based detection system, corresponds to higher kinase activity. Inhibitors will block ATP consumption, resulting in a higher luminescent signal.[7]

Materials:

-

Recombinant human VEGFR-2 kinase

-

Kinase buffer (e.g., 1x Kinase Buffer)

-

ATP

-

Substrate (e.g., poly(Glu, Tyr) 4:1)

-

Test compound (thiazole derivative)

-

ADP-Glo™ Kinase Assay kit (or similar)

-

White, opaque 96-well plates

-

Luminometer

Procedure:

-

Master Mix Preparation: Prepare a master mix containing the kinase buffer, ATP, and substrate.[8]

-

Plate Setup: Add the master mix to the wells of a 96-well plate.[8]

-

Compound Addition: Add serial dilutions of the thiazole test compound to the appropriate wells. Include a positive control (no inhibitor) and a blank (no enzyme).[7][8]

-

Enzyme Addition: Initiate the kinase reaction by adding the diluted VEGFR-2 enzyme to all wells except the blank.[8]

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 45 minutes) to allow the kinase reaction to proceed.[8]

-

Reaction Termination and ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.[7]

-

Kinase Detection: Add the Kinase Detection Reagent, which converts the generated ADP back to ATP and produces a luminescent signal via a luciferase reaction.[7]

-

Luminescence Reading: Measure the luminescence using a luminometer.[8]

Data Analysis: The percentage of kinase inhibition is calculated relative to the positive control. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

DNA Gyrase Inhibition Assay

This assay is used to determine the inhibitory effect of thiazole-based compounds on the supercoiling activity of bacterial DNA gyrase, a crucial enzyme for DNA replication and a target for antibacterial agents.

Principle: DNA gyrase introduces negative supercoils into relaxed circular DNA in an ATP-dependent manner. The supercoiled and relaxed forms of DNA can be separated by agarose gel electrophoresis. An inhibitor of DNA gyrase will prevent the conversion of relaxed DNA to its supercoiled form.

Materials:

-

Purified E. coli DNA gyrase

-

Relaxed pBR322 DNA (or other suitable plasmid DNA)

-

Assay buffer (containing Tris-HCl, KCl, MgCl₂, DTT, spermidine, ATP, glycerol, and albumin)

-

Test compound (thiazole derivative)

-

Agarose gel electrophoresis system

-

DNA staining agent (e.g., ethidium bromide)

-

Gel documentation system

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the assay buffer, relaxed pBR322 DNA, and the test compound at various concentrations.

-

Enzyme Addition: Add DNA gyrase to the reaction mixture to initiate the supercoiling reaction.

-

Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing SDS and EDTA) and chloroform/isoamyl alcohol.

-

Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the relaxed and supercoiled DNA.

-

Visualization: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light using a gel documentation system.

Data Analysis: The inhibition of DNA gyrase activity is determined by the reduction in the amount of supercoiled DNA compared to the control reaction without the inhibitor. The IC50 value can be estimated as the concentration of the compound that causes a 50% reduction in the supercoiling activity.

Experimental and Screening Workflows

The discovery and development of novel thiazole-based compounds involve a systematic workflow, from initial screening to hit validation and characterization.

General Workflow for Antimicrobial Compound Screening

The search for new antimicrobial agents from libraries of thiazole compounds typically follows a multi-step process to identify and validate promising candidates.

Caption: A streamlined workflow for the discovery of antimicrobial thiazole compounds.

This guide provides a foundational understanding of the multifaceted mechanisms of action of thiazole-based compounds. The presented data, protocols, and visual aids are intended to serve as a valuable resource for researchers dedicated to harnessing the therapeutic potential of this remarkable heterocyclic scaffold. As research continues to evolve, the principles and methodologies outlined herein will undoubtedly contribute to the development of the next generation of innovative thiazole-based medicines.

References

- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 2. EGFR and PI3K/m-TOR inhibitors: design, microwave assisted synthesis and anticancer activity of thiazole–coumarin hybrids - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03483F [pubs.rsc.org]

- 3. Design and Synthesis of New CDK2 Inhibitors Containing Thiazolone and Thiazolthione Scafold with Apoptotic Activity [jstage.jst.go.jp]

- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 5. atcc.org [atcc.org]

- 6. merckmillipore.com [merckmillipore.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

Spectroscopic characterization (NMR, IR, Mass Spec) of 4-(4-Methylphenyl)-1,3-thiazole-2-carboxylic acid

Spectroscopic Characterization of 4-(4-Methylphenyl)-1,3-thiazole-2-carboxylic acid: A Technical Guide

Introduction: this compound is a heterocyclic compound with a scaffold of significant interest in medicinal chemistry and materials science. Thiazole derivatives are known for a wide range of biological activities. Accurate structural elucidation and characterization are paramount for its application in research and development. This guide provides a detailed overview of its spectroscopic properties, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with standardized experimental protocols.

Data Presentation

The following tables summarize the expected quantitative data from the spectroscopic analysis of this compound.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~13.0 - 14.0 | Broad Singlet | 1H | Carboxylic Acid (-COOH) |

| ~8.10 | Singlet | 1H | Thiazole C5-H |

| ~7.70 | Doublet | 2H | Aromatic (ortho to thiazole) |

| ~7.15 | Doublet | 2H | Aromatic (meta to thiazole) |

| ~2.30 | Singlet | 3H | Methyl (-CH₃) |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~165.0 | Carboxylic Acid (C=O) |

| ~161.0 | Thiazole C2 |

| ~156.0 | Thiazole C4 |

| ~142.0 | Aromatic (C-CH₃) |

| ~133.0 | Aromatic (C-Thiazole) |

| ~129.5 | Aromatic CH |

| ~128.5 | Aromatic CH |

| ~118.0 | Thiazole C5 |

| ~21.0 | Methyl (-CH₃) |

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic Acid) |

| ~3100 | Medium | C-H stretch (Aromatic and Thiazole) |

| ~2950 | Medium | C-H stretch (Methyl) |

| 1700-1730 | Strong | C=O stretch (Carboxylic Acid) |

| ~1600 | Medium | C=C stretch (Aromatic) |

| ~1500 | Medium | C=N stretch (Thiazole) |

| 1200-1300 | Strong | C-O stretch (Carboxylic Acid) |

Table 4: Predicted Mass Spectrometry Data

| m/z Ratio | Predicted Ion |

| 219.05 | [M]⁺ (Molecular Ion) |

| 174.04 | [M-COOH]⁺ |

Experimental Workflows and Logical Relationships

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound.

Caption: Workflow for Spectroscopic Characterization.

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: For ¹H NMR, dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[1] For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended.[1] The sample should be transferred to a clean, dry NMR tube. If the sample contains solid particulates, it should be filtered before transfer to the NMR tube.[1]

-

Instrumentation: A 400 MHz or higher field NMR spectrometer is typically used for analysis.

-

¹H NMR Acquisition:

-

Temperature: 298 K

-

Pulse Program: A standard single-pulse experiment is generally sufficient.

-

Number of Scans: 16 to 64 scans are typically adequate.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Temperature: 298 K

-

Pulse Program: A proton-decoupled pulse program is standard.

-

Number of Scans: 1024 or more scans are often necessary due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[2]

2. Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Sample Preparation (KBr Pellet):

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the empty ATR crystal or a pure KBr pellet is collected first.

-

The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.

-

The final spectrum is presented as transmittance or absorbance versus wavenumber.

-

-

Data Processing: The instrument's software automatically ratios the sample spectrum to the background spectrum.

3. Mass Spectrometry (MS)

-

Sample Preparation: For techniques like Electrospray Ionization (ESI), the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 mg/mL).[4] For solid-state techniques, minimal preparation may be needed.

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., ESI or Electron Ionization - EI) and a mass analyzer (e.g., Quadrupole, Time-of-Flight) is used.

-

Data Acquisition:

-

The sample is introduced into the ion source.

-

The molecules are ionized, and the resulting ions are separated based on their mass-to-charge (m/z) ratio by the mass analyzer.[5]

-

The detector records the abundance of each ion.

-

-

Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus the m/z ratio. The peak with the highest abundance is known as the base peak and is assigned a relative intensity of 100%.[5]

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. web.mit.edu [web.mit.edu]

- 3. drawellanalytical.com [drawellanalytical.com]

- 4. Organic Acids Analyzed with LCMS - AppNote [mtc-usa.com]

- 5. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

The Therapeutic Frontier: A Technical Guide to Substituted Thiazole Compounds in Drug Discovery

For: Researchers, Scientists, and Drug Development Professionals

Abstract: The thiazole nucleus, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a cornerstone scaffold in medicinal chemistry.[1] Its unique structural and electronic properties have made it a privileged motif in a multitude of FDA-approved drugs and clinical candidates.[2] Thiazole derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects.[3][4][5] This is attributed to their ability to interact with a wide range of biological targets through various mechanisms, such as enzyme inhibition and receptor modulation.[6][7] This technical guide provides an in-depth exploration of the therapeutic potential of substituted thiazole compounds, focusing on their synthesis, mechanisms of action, and structure-activity relationships. It includes a compilation of quantitative biological data, detailed experimental protocols for their synthesis and evaluation, and visual diagrams of key pathways and workflows to serve as a comprehensive resource for professionals in drug discovery and development.

Synthetic Strategies: The Hantzsch Synthesis

The most fundamental and widely utilized method for constructing the thiazole ring is the Hantzsch thiazole synthesis, first reported in 1887.[1][8] This reaction involves the condensation of an α-halocarbonyl compound with a thioamide.[8] The versatility of this method allows for the introduction of various substituents at positions 2, 4, and 5 of the thiazole ring, making it a powerful tool for generating diverse chemical libraries for drug screening.[9]

References

- 1. researchgate.net [researchgate.net]

- 2. media.neliti.com [media.neliti.com]

- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. ijarsct.co.in [ijarsct.co.in]

The Thiazole Scaffold: A Comprehensive Guide to Structure-Activity Relationships in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique structural and electronic properties have made it a privileged scaffold in the design of a vast array of therapeutic agents. The versatility of the thiazole ring allows for extensive chemical modifications at various positions, enabling the fine-tuning of pharmacological profiles to achieve enhanced potency, selectivity, and pharmacokinetic properties. This guide provides a detailed exploration of the structure-activity relationships (SAR) of thiazole derivatives across key therapeutic areas, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to facilitate a deeper understanding for researchers and drug development professionals.

The Thiazole Core and a General Approach to SAR Studies

The thiazole ring offers several positions (C2, C4, and C5) for substitution, each influencing the molecule's overall biological activity. A typical SAR study for thiazole derivatives follows a systematic workflow to identify the most promising lead compounds.

Caption: A generalized workflow for a Structure-Activity Relationship (SAR) study.

The thiazole core itself presents key positions for chemical modification that significantly impact its biological activity. Understanding these positions is fundamental to designing effective derivatives.

Caption: Key positions for substitution on the thiazole ring.

Anticancer Activity of Thiazole Derivatives

Thiazole-containing compounds have emerged as a significant class of anticancer agents, with some derivatives already in clinical use.[1] Their mechanisms of action are diverse, often involving the inhibition of critical enzymes in cancer cell signaling pathways, such as VEGFR-2.

Structure-Activity Relationship Insights for Anticancer Activity

The anticancer potency of thiazole derivatives is highly dependent on the nature and position of substituents on the thiazole and associated rings.

-

Substitution at the C2-amino group: The presence of an amino group at the C2 position is a common feature in many anticancer thiazoles.[2] Modifications of this group with various aryl aldehydes to form Schiff bases have been shown to modulate activity.

-

Substitution at the C4 position: Aryl groups at the C4 position are frequently observed in potent anticancer thiazoles. The substitution pattern on this aryl ring is critical. For instance, electron-withdrawing groups like halogens or trifluoromethyl groups on the phenyl ring at the C4 position can enhance activity.[3]

-

Hybrid Molecules: Hybrid molecules incorporating other heterocyclic rings, such as pyridine, with the thiazole scaffold have shown promising anticancer activity. For example, a thiazole-pyridine hybrid demonstrated better anti-breast cancer efficacy than the standard drug 5-fluorouracil, which was attributed to the presence of an electron-withdrawing chlorine atom on the pyridine ring.

Quantitative SAR Data for Anticancer Thiazole Derivatives

| Thiazole Derivative Class | Modification | Cancer Cell Line | Activity (IC50 in µM) | Reference |

| β-pentene based thiazoles | Hydroxyl group on benzene ring | HeLa, SSMC-7721, CT-26 | 3.48 ±0.14, 6.99 ± 0.15, 8.84 ± 0.16 | [4] |

| Pyrazole, naphthalene, and thiazole hybrids | Methoxy group | Hela, HpeG2 | 0.86, 8.49 | [4] |

| Thiazole-pyridine hybrids | Chlorine on pyridine ring | MCF-7 | 5.71 | |

| Thiazole derivatives | Longer alkyl chain on thiazole nitrogen | - | 0.024 (for 50% cell migration inhibition) | [3][5] |

| Thiazole-indole hybrids | Methoxy group on phenyl ring and fluorine on indole ring | Various | 10-30 |

Experimental Protocols for Anticancer Activity Evaluation

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

-

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the thiazole derivatives and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

-

VEGFR-2 Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis.

-

Principle: The assay measures the phosphorylation of a substrate by the VEGFR-2 kinase domain. Inhibition of this phosphorylation indicates the inhibitory activity of the test compound.

-

Procedure:

-

Reaction Setup: In a 96-well plate, combine the recombinant human VEGFR-2 kinase domain, a specific substrate (e.g., a synthetic peptide), and ATP in a kinase buffer.

-

Inhibitor Addition: Add the thiazole derivative at various concentrations.

-

Kinase Reaction: Incubate the mixture to allow the phosphorylation reaction to proceed.

-

Detection: Quantify the amount of phosphorylated substrate. This can be achieved through various methods, including radioisotope incorporation (³²P-ATP), fluorescence-based assays, or antibody-based detection (ELISA).

-

IC50 Determination: The concentration of the inhibitor that reduces kinase activity by 50% (IC50) is calculated.[6]

-

Cell Migration and Invasion Assays

These assays are crucial for evaluating the anti-metastatic potential of anticancer compounds.

-